molecular formula C17H15N5OS B2491385 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1334374-71-8

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2491385
CAS RN: 1334374-71-8
M. Wt: 337.4
InChI Key: QIFRFGHFENQADS-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are structurally complex and have potential biological activity. Compounds featuring imidazolyl, pyridazinyl, and indolinyl moieties have been explored for various biological activities, including cardioactive properties and as potential inhibitors for various enzymes and receptors.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from simpler precursor molecules. For instance, compounds with imidazol, pyridazine, and indoline units might be synthesized through reactions involving amino groups, halogenated compounds, and cyclization steps to form the heterocyclic structures (M. Imran & Abida, 2016; F. Attaby et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the one would typically be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques allow for the elucidation of the molecule's framework, including the positions of the heteroatoms and the connectivity between different functional groups.

Chemical Reactions and Properties

Compounds containing imidazol, pyridazinyl, and indolinyl groups are known to undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present and the reaction conditions applied (Ravi N. Patel et al., 2011).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-17(22-9-7-13-3-1-2-4-14(13)22)11-24-16-6-5-15(19-20-16)21-10-8-18-12-21/h1-6,8,10,12H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRFGHFENQADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

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